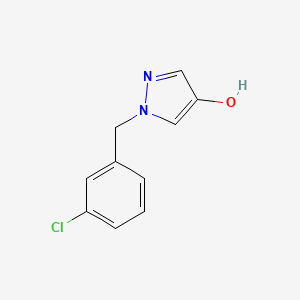

1-(3-Chloro-benzyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGJPNYCYDDXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 1 3 Chloro Benzyl 1h Pyrazol 4 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group, and the hydroxyl group. The protons on the pyrazole ring would likely appear as singlets or doublets in the aromatic region of the spectrum. The benzylic protons (CH₂) would typically manifest as a singlet, with a chemical shift influenced by the adjacent nitrogen atom and the chlorophenyl ring. The protons of the 3-chlorophenyl group would exhibit a complex multiplet pattern in the aromatic region due to spin-spin coupling. The hydroxyl proton (OH) would present as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrazole and chlorophenyl rings would be indicative of their electronic environment. The benzylic carbon would also have a characteristic chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrazole H | 6.0 - 8.5 | s or d |

| Benzyl CH₂ | 4.5 - 5.5 | s |

| 3-Chlorophenyl H | 7.0 - 7.5 | m |

| Hydroxyl OH | Variable | br s |

s = singlet, d = doublet, m = multiplet, br s = broad singlet. Data is predictive based on analogous compounds.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in this compound. The IR spectrum would display characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from intermolecular hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic rings and the benzylic group would appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ range. wisdomlib.org A notable C-O stretching vibration for the hydroxyl group would likely be present around 1200-1300 cm⁻¹. The C-Cl stretching vibration of the chlorobenzyl group would be expected in the fingerprint region, typically between 600-800 cm⁻¹. mdpi.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Benzyl C-H | C-H Stretch | 2850 - 3000 |

| Pyrazole/Phenyl Rings | C=C and C=N Stretch | 1400 - 1600 |

| Phenolic C-O | C-O Stretch | 1200 - 1300 |

| Chloro-Aromatic C-Cl | C-Cl Stretch | 600 - 800 |

Data is predictive based on characteristic functional group frequencies.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Fragmentation analysis would reveal characteristic daughter ions. Common fragmentation pathways for this molecule could include the cleavage of the benzyl group, leading to the formation of a chlorobenzyl cation and a pyrazol-4-ol radical cation. Other fragmentations might involve the loss of small molecules like CO or N₂ from the pyrazole ring.

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of a single crystal, it is possible to obtain accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. mdpi.comnih.gov

The crystal structure would reveal the planarity of the pyrazole and phenyl rings and the dihedral angle between them. nih.govresearchgate.net A key feature would be the presence of intermolecular hydrogen bonds involving the hydroxyl group of one molecule and the nitrogen atom of the pyrazole ring of a neighboring molecule, leading to the formation of supramolecular structures like dimers or chains. nih.gov The crystal packing would show how these hydrogen-bonded motifs are arranged in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, data from related pyrazole structures indicate that they often crystallize in monoclinic or orthorhombic space groups. nih.govresearchgate.net

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Key Intermolecular Interactions | O-H···N hydrogen bonding |

Data is predictive based on analogous pyrazole structures.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of this compound.

The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol (B145695) or methanol, would exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic pyrazole and chlorophenyl rings. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophoric system.

Fluorescence spectroscopy would reveal whether the compound emits light after being excited at a specific wavelength. If fluorescent, the emission spectrum would show the wavelength of maximum emission and provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime could also be determined to further characterize its photophysical behavior. The presence of the chlorine atom, a heavy atom, might influence the fluorescence properties through intersystem crossing.

Computational and Theoretical Investigations of 1 3 Chloro Benzyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular properties and reactivity.

To determine the most stable three-dimensional structure of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol, researchers would employ Density Functional Theory (DFT). This method is well-regarded for its balance of accuracy and computational cost. The process involves starting with an initial guess of the molecular geometry and then iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is a common choice for such optimizations. cjoscience.commdpi.com The result of this optimization would be the ground state geometry, providing key information on bond lengths, bond angles, and dihedral angles between the pyrazole (B372694) and chlorobenzyl rings.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller energy gap generally suggests higher reactivity. nih.gov The distribution of electron density in the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as half the difference between the LUMO and HOMO energies. A "soft" molecule has a small energy gap and is more reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are fundamental for molecular structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations of NMR chemical shifts for the ¹H and ¹³C atoms of this compound could be performed using the Gauge-Independent Atomic Orbital (GIAO) method. cjoscience.comepstem.net These calculations, typically done using DFT, would provide predicted chemical shift values. By comparing these theoretical shifts with experimentally obtained NMR spectra, a direct correlation can be established, aiding in the precise assignment of each signal to a specific atom in the molecule. This comparison is a robust method for validating the computed molecular structure.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical vibrational frequency calculations, also performed using DFT, can predict the IR spectrum of this compound. cjoscience.com These calculations would identify the characteristic vibrational frequencies for functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=C and C-N stretches of the pyrazole ring, and the vibrations of the chlorobenzyl group. Comparing the calculated vibrational frequencies with an experimental IR spectrum would allow for a detailed assignment of the observed absorption bands, confirming the presence of specific functional groups and providing further validation of the molecule's structure.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules, providing insights into their photophysical properties. For pyrazole derivatives, TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-31G*, are instrumental in understanding their absorption spectra and electronic transitions. jcsp.org.pk

Studies on various pyrazole-carboxamides have demonstrated the utility of TD-DFT in computing absorption wavelengths (λmax) and oscillator strengths (f), which are crucial for characterizing the nature of electronic transitions. jcsp.org.pk For instance, the electronic properties and charge transfer characteristics can be elucidated by analyzing the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). jcsp.org.pk The energy gap between HOMO and LUMO is a key indicator of a molecule's electronic stability and reactivity. nih.gov A larger energy gap suggests high electronic stability and lower chemical reactivity. nih.gov

In a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, TD-DFT calculations at the B3LYP/6-31G(d) level identified a prominent absorption peak at approximately 251 nm, which was assigned to a π → π* transition involving the HOMO→LUMO+1 excitation. nih.gov This type of analysis helps in understanding the optical behavior of pyrazole-based compounds. nih.gov Furthermore, the photophysical properties of pyrazole derivatives, such as strong blue-light emission and high quantum yields in some π-extended systems, make them interesting for applications in materials science and as fluorescent probes. ijcrt.org

The following table outlines the kind of data that would be generated from a TD-DFT study on this compound, based on typical findings for similar compounds.

Table 1: Predicted Electronic Transition Data for this compound from TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | --- | --- | --- | HOMO → LUMO |

| S0 → S2 | --- | --- | --- | HOMO-1 → LUMO |

Note: The values in this table are placeholders and would need to be calculated using TD-DFT methods.

Molecular Modeling and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. researchgate.netrjpn.org This method is widely used in drug discovery to screen potential inhibitors for various protein targets. nih.gov For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity. rjpn.orgnih.govnih.gov

For instance, pyrazole derivatives have been investigated as potential inhibitors for a range of enzymes, including receptor tyrosine kinases (RET), cyclooxygenase (COX), and various protein kinases. rjpn.orgnih.govnih.govuomustansiriyah.edu.iq Docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole ligand and the active site residues of the target protein. uomustansiriyah.edu.iq These interactions are key to the stability of the ligand-receptor complex and the inhibitory potency of the compound. uomustansiriyah.edu.iq

In a typical docking study, the crystal structure of the target protein is obtained from the Protein Data Bank (PDB). uomustansiriyah.edu.iq The ligand, in this case, this compound, would be prepared and docked into the active site of the chosen receptor. The results are often evaluated based on a docking score, which estimates the binding affinity, and the visualization of the binding pose to identify key interactions. researchgate.netrjpn.org

For example, studies on pyrazole derivatives as COX-2 inhibitors have shown that the pyrazole scaffold can fit well into the active site, forming hydrogen bonds and hydrophobic interactions with key residues like SER, ALA, LEU, TYR, and VAL. uomustansiriyah.edu.iq Similarly, pyrazole derivatives have shown potential as inhibitors of receptor tyrosine kinases, with docking studies highlighting the important active site residues responsible for inhibition. nih.gov

The following interactive table presents potential protein targets for this compound based on studies of similar pyrazole compounds, along with the key interacting residues that might be involved.

Table 2: Potential Protein Targets and Key Interacting Residues for this compound

| Target Protein | PDB ID | Potential Key Interacting Residues | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 4M11 | SER530, TYR355, VAL523, ALA527 | uomustansiriyah.edu.iq |

| Receptor Tyrosine Kinase (RET) | --- | Hydrophobic and H-bond interactions | nih.gov |

| CDK2 | 2VTO | --- | nih.gov |

Note: The specific interactions for this compound would need to be determined through a dedicated docking study.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture obtained from molecular docking. nih.goveurasianjournals.com By simulating the movement of atoms over time, MD can assess the stability of the docked conformation and provide a more detailed understanding of the binding interactions. nih.govnih.gov

For pyrazole derivatives, MD simulations have been used to investigate the stability of the ligand within the active site of its target protein. nih.govtandfonline.com A common approach is to perform an MD simulation of the docked complex for a specific duration, for example, 100 nanoseconds. nih.gov During the simulation, various parameters are monitored, such as the root mean square deviation (RMSD) of the protein and the ligand. A stable RMSD for both suggests that the binding pose is maintained throughout the simulation. nih.gov

MD simulations can also be used to calculate the binding free energy of the ligand-receptor complex using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This provides a more accurate estimation of the binding affinity compared to the docking score alone. nih.gov

In studies of pyrazole derivatives as RET kinase inhibitors, MD simulations have confirmed the stability of the ligand in the active site and the persistence of key hydrogen bond and hydrophobic interactions identified in docking studies. nih.gov This consistency between docking and MD results strengthens the validity of the proposed binding mode. nih.gov

While specific MD simulation data for this compound is not available, the methodology is well-established for related compounds. nih.goveurasianjournals.comnih.govtandfonline.com Such a study would provide valuable insights into the dynamic behavior of the compound within a specific protein target, further elucidating its potential as a therapeutic agent.

Tautomerism and Isomerism Investigations

Pyrazol-4-ols, like other pyrazole derivatives, can exist in different tautomeric forms. nih.govresearchgate.net The study of tautomerism is crucial as the predominant tautomer can significantly influence the compound's chemical and biological properties. nih.gov Theoretical calculations, often using quantum chemical methods, are employed to investigate the relative stabilities of the possible tautomers and to determine the most favored form in different environments. nih.govresearchgate.net

For pyrazolones, which are structurally related to pyrazol-4-ols, several tautomeric forms are possible, including the OH, NH, and CH forms. researchgate.net The relative stability of these tautomers is influenced by factors such as the nature of substituents and the solvent. nih.govresearchgate.net Theoretical studies on pyrazolone (B3327878) derivatives have shown that the keto tautomer is often more stable, and the stability of different tautomers can be influenced by solvent polarity. nih.gov

In the case of 1H-pyrazolium-4-olates, theoretical studies have explored the valence isomerism between closed-ring and open-ring forms, both in neutral and protonated species. researchgate.net These investigations provide a deeper understanding of the energetic landscape and the potential for interconversion between different isomeric structures. researchgate.net

For this compound, several tautomeric forms can be envisioned. The primary equilibrium would likely be between the 4-hydroxy form and the corresponding keto tautomer, 1-(3-chlorobenzyl)-1H-pyrazol-4(5H)-one. The relative energies of these tautomers would need to be calculated to determine the preferred form.

The following table illustrates the potential tautomeric forms of this compound.

Table 3: Potential Tautomeric Forms of this compound

| Tautomeric Form | Structure |

|---|---|

| 4-Hydroxy Form | This compound |

Note: The relative stability of these forms requires computational investigation.

The interconversion between tautomers proceeds through specific pathways, often involving proton transfer. nih.gov The energy barriers associated with these pathways determine the rate of interconversion. Theoretical calculations can be used to map out these pathways and determine the transition state structures and activation energies.

Solvation plays a critical role in tautomeric equilibria. nih.govrsc.org The polarity and proticity of the solvent can differentially stabilize the various tautomers, thereby shifting the equilibrium. nih.gov For example, a more polar solvent is expected to favor a more polar tautomer. nih.gov In the case of pyrazolones, increasing solvent polarity has been shown to increase the stability of both the enol and keto tautomers. nih.gov

Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM), to estimate the effect of the solvent on the relative stabilities of tautomers. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects. researchgate.netresearchgate.net More explicit models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of the solute-solvent interactions. rsc.org

For this compound, the effect of different solvents on the tautomeric equilibrium between the hydroxy and keto forms would be an important area of investigation. Understanding how the equilibrium shifts in solvents of varying polarity, such as water, methanol, and less polar organic solvents, would provide valuable information about its behavior in different chemical and biological environments.

Mechanistic Biological Investigations of 1 3 Chloro Benzyl 1h Pyrazol 4 Ol and Its Analogs in Vitro Focus

In Vitro Enzyme Modulation Studies

The ability of pyrazole (B372694) derivatives to interact with and modulate the activity of specific enzymes is a key area of research. These studies are fundamental to understanding their mechanism of action and therapeutic potential.

Research has shown that pyrazole-containing compounds can act as inhibitors of various kinases, which are crucial regulators of cell signaling. For instance, certain 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, an important player in necroptosis, a form of programmed cell death. nih.govnih.gov Structure-activity relationship (SAR) studies on these analogs have led to the discovery of compounds with significant inhibitory activity. nih.govnih.gov

The pyrazole scaffold has also been associated with the inhibition of other kinases, including cyclin-dependent kinases (CDKs), B-Raf kinase, epidermal growth factor receptor (EGFR) kinase, and c-Met kinase. researchgate.net The substitution pattern on the pyrazole ring and the nature of the appended groups play a critical role in determining the specific kinase inhibitory profile. For example, 1,3-diarylpyrazole derivatives have been investigated as inhibitors of protein kinases such as avapritinib, ruxolitinib, and crizotinib. nih.gov

The table below summarizes the inhibitory activities of some pyrazole analogs against specific kinases.

| Compound Class | Target Enzyme | IC50 / Kd Value | Reference |

| 1-Benzyl-1H-pyrazole derivative (4b) | RIP1 Kinase | Kd = 0.078 µM | nih.govnih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | CDK2 | - | researchgate.net |

| Pyrazole-containing derivative (44) | V600E-BRAF kinase | IC50 = 0.39 µM | nih.gov |

| (E)-1,3-diphenyl-1H-pyrazole derivative (4n) | PI3Kγ | IC50 = 0.28 µM | nih.gov |

The mechanism of enzyme inhibition by pyrazole derivatives often involves direct interaction with the enzyme's active site. For RIP1 kinase, it is suggested that 1-benzyl-1H-pyrazole derivatives bind to the kinase domain, thereby preventing its activation and subsequent downstream signaling for necroptosis. nih.govnih.gov Molecular docking studies of other pyrazole derivatives have shown that they can occupy specific binding pockets in enzymes. For example, certain pyrimidine-pyrazole hybrids have been shown to occupy the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their antiproliferative activity. nih.gov

In Vitro Cellular Pathway Interrogation

The enzymatic modulation by pyrazole compounds translates into effects on various cellular pathways and processes, which have been explored using cell-based assays.

In vitro studies have demonstrated that pyrazole derivatives can influence key cellular processes such as cell growth, apoptosis, and autophagy. researchgate.netnih.govnih.gov For instance, some pyrazole-containing isolongifolanone (B1589518) derivatives have been shown to induce apoptosis in cancer cell lines by activating caspase-3 and PARP, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic proteins BAX and p53. nih.gov

Furthermore, some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been found to modulate autophagy, a cellular recycling process. nih.gov These compounds were observed to increase basal autophagy but impair autophagic flux under starvation conditions, suggesting a complex interaction with the autophagic machinery. nih.gov

The antiproliferative effects of pyrazole analogs have been evaluated against a variety of cancer cell lines. The mechanism behind this activity is often multifactorial, involving the inhibition of cell cycle progression, induction of apoptosis, and interference with key signaling pathways. For example, pyrazolo[3,4-b]pyridine derivatives are thought to exert their antitumor effects through cell growth inhibition and apoptosis induction. researchgate.net

The table below presents the antiproliferative activity of various pyrazole analogs in different cancer cell lines.

| Compound Class | Cell Line | IC50 Value | Reference |

| Diphenyl-1H-pyrazole (4f) | MCF7 (Breast Cancer) | 1.29 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine (7e) | MCF7 (Breast Cancer) | 0.93 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine (5b) | HepG2 (Liver Cancer) | 1.57 µM | researchgate.net |

| Pyrazolo[3,4-b]pyridine (7f) | HepG2 (Liver Cancer) | 1.33 µM | researchgate.net |

| Pyrazole-containing isolongifolanone (37) | MCF7 (Breast Cancer) | 5.21 µM | nih.gov |

| Pyrimidine-pyrazole derivative (11) | A549 (Lung Cancer) | 0.01-0.65 µM | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (23) | MIA PaCa-2 (Pancreatic Cancer) | Submicromolar | nih.gov |

Interaction with Specific Biomolecular Targets

Beyond enzymes, pyrazole derivatives have been shown to interact with other biomolecular targets. Docking studies have suggested that pyrazole-based compounds can interact with DNA gyrase, a target for antibacterial agents. mdpi.com The pyrazole ring, along with its substituents, can form various interactions, including π–alkyl and π–anion interactions with the amino acid residues of the target protein. mdpi.com Additionally, 1,3-diarylpyrazoles have been identified as antagonists of Toll-like receptor 9 (TLR9), a component of the innate immune system. nih.gov

Receptor Binding Assays and Agonist/Antagonist Characterization

The pyrazole scaffold is a well-established pharmacophore known to interact with a variety of biological receptors. The nature and position of substituents on the pyrazole ring and its appendages dictate the binding affinity and selectivity for specific receptor subtypes.

Analogs of 1-(3-chloro-benzyl)-1H-pyrazol-4-ol have demonstrated significant binding to several receptors. For instance, a series of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide derivatives have been identified as potent and selective antagonists for the brain cannabinoid CB1 receptor. acs.org The structural requirements for high affinity include a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring. acs.org Another related compound, AM-251, which features a p-iodo group on the C5-phenyl ring, acts as an inverse agonist at the CB1 receptor with a high binding affinity (Ki of 7.5 nM). wikipedia.org

Furthermore, pyrazolo[1,5-a]pyridine (B1195680) derivatives have been investigated for their binding profiles at dopamine (B1211576) receptors. nih.gov One such carbonitrile derivative showed excellent affinity for the D4 dopamine receptor with a Ki value of 1.5 nM, coupled with significant intrinsic activity, characterizing it as a partial agonist. nih.gov The pyrazole moiety is also a critical component in a class of compounds that act as allosteric inhibitors of the p38 MAPK, a key enzyme in inflammatory signaling pathways. nih.gov These findings suggest that this compound could potentially exhibit affinity for cannabinoid, dopamine, or other kinase-related receptors, though specific binding assays are required for confirmation.

Table 1: Receptor Binding Affinity of Analogous Pyrazole Derivatives

| Compound/Analog Class | Target Receptor | Binding Affinity (Ki) | Activity Profile |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid CB1 | - | Antagonist |

| 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidyl)pyrazole-3-carboxamide (AM-251) | Cannabinoid CB1 | 7.5 nM | Inverse Agonist |

| 3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine derivative | Dopamine D4 | 1.5 nM | Partial Agonist |

| Pyrazoyl urea (B33335) derivatives | p38 MAPK | - | Allosteric Inhibitor |

Nucleic Acid (DNA/RNA) Interaction Mechanisms (if applicable)

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. The planar, aromatic structure of the pyrazole ring system allows it to intercalate between base pairs of DNA or bind to its grooves.

Studies on 1,3,5-triphenyl pyrazole derivatives have shown their potential as DNA-binding agents. jst.go.jp Molecular docking studies indicated that these compounds preferentially bind to the minor groove of the DNA double helix. jst.go.jp The presence of cationic side chains on the pyrazole structure is thought to facilitate this interaction by enhancing electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, potentially leading to increased accumulation in the nucleus. jst.go.jp While these studies did not involve this compound, they establish that the pyrazole scaffold is a viable platform for designing molecules that target DNA. The specific binding mode and affinity would be highly dependent on the substituents of the pyrazole core.

In Vitro Oxidative Stress Modulation and Antioxidant Mechanisms

Free Radical Scavenging Mechanisms in Cell-Free Systems

Many pyrazole derivatives have been evaluated for their ability to neutralize free radicals, a key aspect of antioxidant activity. In cell-free systems, this is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays.

Research has shown that the antioxidant activity of pyrazole derivatives is significantly influenced by their substitution patterns. nih.gov For instance, a study on various substituted pyrazoles revealed that chloro derivatives were among the most active in terms of free-radical scavenging. nih.gov A series of novel pyrazoline carbothioamide derivatives demonstrated excellent radical scavenging activity in DPPH, NO, and superoxide (B77818) radical scavenging assays, with some compounds showing efficacy comparable to the standard antioxidant, ascorbic acid. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) from the pyrazole derivative to the free radical, thereby neutralizing it. nih.gov The hydroxyl group at the C4 position of this compound, in particular, could be a key contributor to its potential radical scavenging activity through hydrogen donation.

Table 2: Antioxidant Activity of Selected Pyrazole Analogs

| Compound Class | Assay | Activity |

| Pyrazoline carbothioamide derivatives | DPPH, NO, Superoxide Radical Scavenging | Excellent |

| 3,5-diarylpyrazoline derivatives | DPPH, •OH, •O2−, NO Radical Scavenging | Excellent |

| Chloro-substituted pyrazole derivatives | DPPH, NO Radical Scavenging | High |

Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, some compounds can bolster the cell's own antioxidant defenses. This often involves the activation of transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), which controls the expression of a suite of antioxidant and detoxification enzymes. While direct evidence for this compound is not available, the pyrazole derivative Edaravone is a known antioxidant that has been shown to improve cellular energy metabolism under ischemic conditions, suggesting an influence on cellular redox homeostasis. nih.gov The ability of pyrazole compounds to modulate pathways like the Keap1-Nrf2 system remains an area for further investigation.

In Vitro Antimicrobial and Antifungal Activity Studies

Inhibition of Bacterial and Fungal Growth in Culture

The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents. nih.gov The lipophilicity conferred by substituents such as the chloro-benzyl group can enhance the ability of these compounds to penetrate microbial cell membranes.

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of pyrazole analogs. One study found that a pyrazole derivative was exceedingly active against the Gram-negative bacterium Escherichia coli (MIC: 0.25 μg/mL) and another was highly active against the Gram-positive bacterium Staphylococcus epidermidis (MIC: 0.25 μg/mL). nih.gov Another investigation revealed that certain chloro-substituted pyrazoles showed potent activity against Staphylococcus aureus and the fungus Candida albicans. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which contain a fused pyrazole ring, have shown a good antibacterial spectrum against S. aureus, Enterococcus faecalis, and Pseudomonas aeruginosa with MIC values ranging from 0.187 to 0.50 µg/mL. mdpi.com In terms of antifungal activity, a pyrazole analog demonstrated high potency against Aspergillus niger with an MIC of 1 μg/mL. nih.gov These findings collectively suggest that this compound is a promising candidate for antimicrobial and antifungal screening.

Table 3: In Vitro Antimicrobial Activity of Analogous Pyrazole Derivatives

| Compound/Analog Class | Microorganism | MIC (μg/mL) |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazine-1-carbothioamide | Escherichia coli | 0.25 |

| 4-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)hydrazine-1-carbothioamide | Staphylococcus epidermidis | 0.25 |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative | Staphylococcus aureus | 0.187 - 0.375 |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative | Enterococcus faecalis | 0.187 - 0.375 |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative | Pseudomonas aeruginosa | 0.187 - 0.375 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazine-1-carboxamide | Aspergillus niger | 1 |

| Chloro-substituted pyrazole derivatives | Staphylococcus aureus | >10 mm inhibition zone |

| Chloro-substituted pyrazole derivatives | Candida albicans | >10 mm inhibition zone |

Mechanistic Insights into Pathogen Inhibition (e.g., membrane disruption, enzyme targets)

The precise molecular mechanisms underlying the biological activity of this compound are a subject of ongoing scientific investigation. However, research into analogous pyrazole-based compounds provides significant insights into their potential modes of action against pathogenic organisms. In vitro studies on various pyrazole derivatives have pointed towards specific enzymatic targets and interactions with cellular components as key elements of their inhibitory effects.

Research has revealed that certain pyrazole derivatives function as dual inhibitors of both DNA gyrase and dihydrofolate reductase (DHFR), two essential enzymes in bacteria. nih.gov DNA gyrase is a topoisomerase that plays a crucial role in bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Dihydrofolate reductase is a key enzyme in the folate biosynthesis pathway, which is responsible for producing tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR starves the bacterial cell of these essential building blocks, thereby halting growth and proliferation. The ability of pyrazole analogs to target these two distinct and vital enzymes suggests a broad-spectrum antibacterial potential.

The inhibitory activity of these pyrazole derivatives has been quantified through the determination of their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values. For instance, a pyrazole derivative containing a thiophene-3-carboxylate moiety has demonstrated significant potency against a range of pathogens, with MIC values reported to be between 0.22 and 0.25 μg/mL. nih.gov The ratio of MBC/MIC or MFC/MIC for these active pyrazole derivatives was found to be approximately ≤4, indicating a bactericidal or fungicidal effect rather than a merely static one. nih.gov

It is important to note that these mechanistic insights are derived from studies on analogs of this compound. Further research is required to definitively elucidate the specific molecular targets and pathways affected by this particular compound.

| Compound Class | Enzyme Target(s) | Observed Effect | Reference |

| Pyrazole Derivatives | DNA Gyrase, Dihydrofolate Reductase (DHFR) | Inhibition of bacterial growth | nih.gov |

| Compound | Organism(s) | MIC (μg/mL) | Reference |

| Pyrazole containing thiophene-3-carboxylate derivative | Various pathogens | 0.22 - 0.25 | nih.gov |

Structure Activity Relationship Sar Studies for 1 3 Chloro Benzyl 1h Pyrazol 4 Ol Derivatives

Influence of Substituents on the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile scaffold whose biological activity is highly sensitive to the nature and position of its substituents. nih.govbas.bg The electron distribution within the aromatic ring—with an electron-rich C4 position and relatively electron-deficient C3 and C5 positions—makes it amenable to a variety of functionalizations. nih.gov

Substitutions at the carbon atoms of the pyrazole ring (C3, C4, and C5) are fundamental for tuning the biological activity and selectivity of the derivatives.

C3 and C5 Positions: These positions are often functionalized with aryl or alkyl groups that can engage in hydrophobic or van der Waals interactions within a receptor's binding pocket. In a series of 3,5-diaryl-1H-pyrazoles developed as inhibitors of arylamine N-acetyltransferase, the nature of the aryl groups at C3 and C5 was critical for potency. nih.govmanchester.ac.uk For example, modifications to these aryl rings, such as the introduction of hydroxyl or methoxy (B1213986) groups, significantly altered inhibitory activity, highlighting their role in forming key interactions.

C4 Position: The C4 position is electronically distinct from C3 and C5. nih.gov In the case of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol, the hydroxyl group at C4 is a significant feature. This -OH group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues like aspartate, glutamate, or serine in a target's active site. In studies of diarylpyrazoles as fungal kinase Yck2 inhibitors, a hydrogen-bond network involving the inhibitor and catalytic residues was identified as a key determinant of potency and selectivity. nih.gov Halogenation at the C4 position is also a common strategy, with 4-halopyrazoles being readily synthesized. researchgate.netresearchgate.net The introduction of a halogen can alter the electronic nature of the ring and provide a potential halogen bond interaction point.

The table below summarizes the general effects of substitutions at different positions on the pyrazole ring.

| Position | Substituent Type | General Impact on Bioactivity |

| N1 | Benzyl (B1604629), Substituted Benzyl | Orients the molecule; removes N-H hydrogen bond donation; modulates lipophilicity and electronic properties. nih.gov |

| C3 | Aryl, Alkyl | Engages in hydrophobic/van der Waals interactions; key for target recognition and potency. nih.govmanchester.ac.uk |

| C4 | Hydroxyl, Halogen | Acts as H-bond donor/acceptor; crucial for anchoring in the binding site; halogenation alters electronics. nih.govresearchgate.net |

| C5 | Aryl, Alkyl | Complements C3 substitutions; contributes to hydrophobic interactions and overall molecular shape. nih.govmanchester.ac.uk |

Role of the 3-Chloro-benzyl Moiety in Modulating Activity

The 3-chloro-benzyl group at the N1 position is not merely a bulky substituent; its specific structure, particularly the presence and position of the chlorine atom, profoundly impacts the molecule's biological profile.

The position of the halogen on the N-benzyl ring can lead to significant differences in biological activity. This is often due to the specific steric and electronic requirements of the target binding pocket. Research on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, which started from a 1-(2,4-dichlorobenzyl) lead, demonstrated this positional effect. nih.gov By synthesizing and testing various analogs, it was possible to determine the optimal substitution pattern on the benzyl ring for maximum potency.

For instance, moving a chlorine atom from the 2-position to the 3- or 4-position can alter the molecule's preferred conformation and its ability to fit within a hydrophobic pocket. A 3-chloro substituent may direct the benzyl group into a different orientation compared to a 4-chloro or 2-chloro substituent, leading to enhanced or diminished interactions. Similarly, studies on N-benzylpyrazine-2-carboxamides showed that repositioning a chlorine atom on the benzyl ring led to significant changes in antimycobacterial activity. nih.gov

The following table, based on data for RIP1 kinase inhibitors, illustrates how potency can vary with the chlorine substitution pattern on the N-benzyl ring. nih.gov

| Compound | N-Benzyl Substitution | RIP1 Kinase Inhibition (Kd, μM) | Cellular Necroptosis Inhibition (EC50, μM) |

| 1a | 2,4-dichloro | 0.19 | 0.25 |

| 4a | 2-chloro-4-fluoro | 0.28 | 0.54 |

| 4b | 3-chloro-4-fluoro | 0.078 | 0.16 |

| 4c | 4-chloro | 0.27 | 0.65 |

| 4d | 3-chloro | 0.21 | 0.35 |

Data derived from a study on 1-benzyl-3-nitro-1H-pyrazole derivatives, demonstrating the principle of positional isomer effects. nih.gov

As shown in the table, the combination of a 3-chloro and a 4-fluoro substituent (compound 4b ) resulted in the most potent compound, indicating a specific electronic and steric preference in the binding site. nih.gov

The influence of the aromatic substitution pattern extends beyond simple positional isomerism. The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃)—plays a critical role. nih.gov

The chlorine atom is a weakly deactivating, ortho-, para-directing substituent due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. In the context of the 3-chlorobenzyl moiety, the chlorine atom primarily exerts an electron-withdrawing effect, which can influence the pKa of the molecule and its interaction with metabolic enzymes. The presence of a halogen can also enhance membrane permeability and introduce a potential halogen bonding interaction, which is increasingly recognized as an important factor in drug-receptor binding. chemrxiv.orgnih.gov

SAR studies often reveal that a delicate balance of steric bulk, lipophilicity, and electronic effects is required for optimal activity. For example, while a single chloro group at the 3-position might be favorable, adding a second chloro group (e.g., 2,3-dichloro or 3,5-dichloro) could introduce steric hindrance or undesirable electronic properties, leading to a decrease in potency. nih.gov

Stereochemical Considerations and Activity Profiles

The parent compound, this compound, is achiral and therefore does not exist as a mixture of stereoisomers. Rotational barriers around the single bonds connecting the pyrazole and benzyl rings are typically low, allowing for free rotation at room temperature.

However, stereochemistry would become a critical consideration if chiral centers were introduced into the molecule. This could be achieved by:

Adding a chiral substituent at the C3, C4, or C5 position of the pyrazole ring.

Introducing a chiral center on the benzyl group, for example, at the benzylic carbon (e.g., 1-(1-(3-chlorophenyl)ethyl)-1H-pyrazol-4-ol).

In such cases, the resulting enantiomers or diastereomers would likely exhibit different biological activities. It is well-established in medicinal chemistry that biological macromolecules, being chiral, often interact differently with the stereoisomers of a chiral drug, which can lead to significant variations in potency, efficacy, and metabolic profiles. No specific SAR studies detailing the stereochemical profiles of chiral derivatives of this compound were identified.

Effects of Chiral Centers on Molecular Recognition and In Vitro Efficacy

The presence of a chiral center, such as the stereogenic carbon that can arise in derivatives of this compound, can lead to the existence of enantiomers. These non-superimposable mirror images can exhibit significantly different biological activities due to the stereospecific nature of interactions with protein targets like enzymes and receptors.

A key consideration for 1-benzyl-1H-pyrazole derivatives is the potential for axial chirality, or atropisomerism, arising from hindered rotation around the N-benzyl bond. The 3-chloro substituent on the benzyl ring of the title compound could potentially create a sufficient steric barrier to allow for the isolation of stable atropisomers. In such cases, the different spatial arrangements of the chloro-benzyl group relative to the pyrazole ring would result in distinct chemical entities that could interact differently with biological macromolecules. Research on 4-benzyl-1H-pyrazole has indicated the possibility of such atropisomerism, where the conformers can interconvert in solution but may adopt a specific chiral conformation in a crystalline state. unifi.itnih.gov

Should stable enantiomers or atropisomers of this compound exist, it would be anticipated that they would exhibit differential in vitro efficacy. The precise nature and magnitude of this difference would be dependent on the specific biological target and the topology of its binding site.

Conformational Analysis and its Correlation with Observed Activities

Conformational analysis of related 1-benzyl-1H-pyrazole structures suggests a degree of flexibility, primarily due to rotation around the single bond connecting the benzyl methylene (B1212753) group to the pyrazole nitrogen. nih.gov The preferred conformation will be a balance of minimizing steric hindrance and optimizing electronic interactions. The presence of the hydroxyl group at the 4-position of the pyrazole ring can participate in hydrogen bonding, which may further influence the conformational preferences and interactions with a target protein.

Molecular modeling studies on various pyrazole derivatives have often been employed to correlate conformational properties with observed biological activities. nih.gov For a hypothetical target, such as a protein kinase, the conformation of this compound would need to align key pharmacophoric features—hydrogen bond donors and acceptors, hydrophobic regions, and the halogen substituent—with complementary residues in the kinase's ATP-binding pocket. The 3-chloro substituent, for example, could engage in halogen bonding or occupy a specific hydrophobic sub-pocket, and its position is directly influenced by the molecule's conformation.

While a detailed conformational analysis of this compound itself is not available in the reviewed literature, it is a reasonable hypothesis that its active conformation would be the one that best presents its key interacting groups to a biological target, thereby maximizing binding affinity and leading to the observed in vitro activity. The relationship between different possible conformations and their corresponding energy levels would be crucial in determining the population of the bioactive conformer under physiological conditions.

Future Research Directions and Translational Perspectives for Pyrazol 4 Ol Chemistry

Development of Advanced Synthetic Strategies for Complex Analogs

The future synthesis of complex pyrazol-4-ol derivatives, including multi-functionalized analogs of 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol, will increasingly rely on advanced strategies that offer high efficiency, selectivity, and scalability.

Chemo- and Regioselective Synthesis of Multi-functionalized Derivatives

The functionalization of the pyrazole (B372694) core at its four available sites is key to modulating its pharmacological activity. nih.gov Achieving chemo- and regioselectivity in the synthesis of multi-substituted pyrazoles is a significant challenge. Future research will likely focus on the development of novel catalytic systems and methodologies to control the installation of various functional groups. For instance, transition-metal-catalyzed cross-coupling reactions have proven effective for creating C-C and C-N bonds at specific positions on the pyrazole ring. The Vilsmeier-Haack reaction is another powerful tool for introducing a formyl group at the 4-position, which can then be elaborated into other functionalities. nih.gov

Recent advancements include the use of directing groups to guide the functionalization to a specific carbon atom. Furthermore, metalation techniques using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl have enabled the successive and selective introduction of electrophiles onto chloropyrazine derivatives, a strategy that could be adapted for pyrazoles. nih.gov These methods allow for the creation of highly decorated pyrazole scaffolds from simple precursors.

Table 1: Examples of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Description | Potential Application for this compound Analogs |

| Vilsmeier-Haack Reaction | Formylation of the pyrazole ring, typically at the C4 position, using a phosphorus oxychloride and dimethylformamide mixture. nih.gov | Introduction of an aldehyde group for further diversification of the pyrazole core. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between a boronic acid and a halide to form a C-C bond. | Functionalization at various positions of the pyrazole ring with aryl or alkyl groups. |

| Buchwald-Hartwig Amination | Palladium-catalyzed amination for the formation of C-N bonds. | Introduction of diverse amine functionalities to modulate biological activity. |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., a diazoalkane) with a dipolarophile (e.g., an alkyne) to form the pyrazole ring. | A fundamental approach to constructing the core pyrazole ring with various substituents. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

To translate promising pyrazole-based compounds from the laboratory to clinical and commercial applications, scalable and efficient synthesis is paramount. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis in terms of safety, reproducibility, and scalability. mdpi.comazolifesciences.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. mdpi.com

The synthesis of pyrazoles has been successfully adapted to continuous flow systems. For example, a four-step continuous flow process has been developed for the conversion of anilines into pyrazoles, which notably avoids the isolation of hazardous intermediates. mdpi.com Copper-catalyzed cycloaddition reactions to form 1,4-disubstituted pyrazoles have also been implemented in continuous flow, enabling the production of useful quantities of the products within hours. rsc.org The application of flow chemistry to the synthesis of this compound and its analogs could significantly streamline their production, making them more accessible for further research and development. nih.govtib.eu

Integration of Advanced Computational Methodologies

The role of computational chemistry and artificial intelligence in drug discovery is rapidly expanding, offering powerful tools to accelerate the design and development of new therapeutic agents.

AI-Driven Prediction of Molecular Properties, Reactivity, and In Vitro Bioactivity

Enhanced In Silico Screening and Rational Design Methodologies

In silico screening, or virtual screening, allows for the rapid assessment of large libraries of virtual compounds against a specific biological target. This approach, combined with rational drug design, can identify promising hit compounds for further experimental validation. For pyrazole-based compounds, molecular docking studies can predict the binding modes and affinities of different derivatives to target proteins, such as kinases or viral proteases. nih.govnih.gov

For instance, a recent study integrated combinatorial chemistry, molecular docking, and deep learning to design and synthesize novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This integrated approach highlights the power of combining computational and synthetic strategies to accelerate drug discovery. nih.gov Similar methodologies can be applied to design derivatives of this compound with enhanced activity against specific targets.

Table 2: Computational Tools in Pyrazole Drug Discovery

| Computational Tool | Application | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. nih.gov | To identify potential biological targets and optimize the structure for better binding. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity. researchgate.net | To guide the design of new analogs with improved potency. |

| Artificial Intelligence (AI) / Machine Learning | Predicts molecular properties, bioactivity, and toxicity from chemical structures. eurekalert.orgnewswise.comresearchgate.net | To prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of protein-ligand complexes. mdpi.com | To understand the dynamic interactions between the compound and its target. |

Exploration of Novel Mechanistic Targets and Pathways (In Vitro)

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. nih.gov The future of pyrazol-4-ol chemistry will involve the exploration of novel mechanistic targets and pathways to uncover new therapeutic applications.

In vitro screening of pyrazole libraries against a wide range of biological targets is a key strategy for discovering new activities. Pyrazole derivatives have already shown promise as inhibitors of various enzymes and receptors. For example, some have demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and epidermal growth factor receptor (EGFR) tyrosine kinase, which is often dysregulated in cancer. nih.govrsc.org Other pyrazole-containing compounds have been found to act as tubulin polymerization inhibitors, a mechanism shared by several successful anticancer drugs. nih.gov

Furthermore, pyrazole derivatives have been investigated as potential antiviral agents. researchgate.netmdpi.com For example, pyrano[2,3-c]pyrazole derivatives have been identified as inhibitors of human coronavirus 229E. mdpi.com The exploration of the activity of this compound and its analogs against novel targets, such as those involved in neurodegenerative diseases or inflammatory conditions, could open up new therapeutic avenues. acs.orgacs.org A recent study identified a novel pyrazole derivative, PTA-1, as a potent anticancer compound that induces apoptosis and cell cycle arrest. nih.gov

Phenotypic Screening for Unbiased Target Identification in Complex Biological Systems

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. This unbiased method is particularly valuable for novel scaffolds like this compound, where the full range of biological effects is unknown.

A key advantage is the inherent physiological relevance of the screening environment. A compound that shows activity in a cell-based assay is already known to have sufficient permeability and stability to exert its effect. Once a "hit" compound like this compound is identified through phenotypic screening, subsequent target deconvolution studies are performed to identify the specific molecular target(s) responsible for the observed phenotype. This can involve techniques such as affinity chromatography, expression profiling, and computational modeling.

An additive mapping strategy, inspired by phenotypic screening, involves the systematic screening of chemical additive libraries to identify modulators that improve reaction reactivity, selectivity, or efficiency, offering a powerful framework for discovery and development. acs.org

Omics-Based Approaches to Elucidate Molecular Mechanisms of Action (e.g., Proteomics, Metabolomics)

Once a pyrazol-4-ol derivative demonstrates a significant biological phenotype, "omics" technologies are employed to unravel its molecular mechanism of action. These high-throughput methods provide a global snapshot of molecular changes within a biological system in response to the compound.

Proteomics: This involves the large-scale study of the proteome—the entire set of proteins produced by an organism or system. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. For example, a proteomics study might reveal the downregulation of proteins involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or the upregulation of apoptotic proteins, suggesting a mechanism for anticancer activity. mdpi.com

Metabolomics: This is the systematic study of the metabolome, which comprises the complete set of small-molecule metabolites within a biological sample. Metabolic profiling can reveal how a compound like this compound perturbs cellular pathways. For instance, alterations in energy metabolism, lipid metabolism, or amino acid pathways could point towards specific enzymatic targets or off-target effects.

These omics approaches generate large datasets that require sophisticated bioinformatic analysis to identify statistically significant changes and affected pathways. The resulting hypotheses about the mechanism of action can then be validated through more traditional, targeted biological assays.

Design of Next-Generation Pyrazol-4-ol Scaffolds

The development of next-generation pyrazol-4-ol scaffolds focuses on enhancing their therapeutic potential by improving properties such as potency, selectivity, and pharmacokinetic profiles. This is achieved through rational drug design strategies, including bioisosteric replacement, scaffold hopping, and multi-targeted ligand design.

Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced In Vitro Properties

Bioisosteric replacement and scaffold hopping are established medicinal chemistry strategies to optimize lead compounds. niper.gov.in These techniques aim to retain the key pharmacophoric features required for biological activity while modifying the core structure to improve drug-like properties. acs.orgnih.govnih.gov

Bioisosteric Replacement: This involves substituting a functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological activity. nih.gov For the pyrazole ring in this compound, classical and non-classical bioisosteres can be considered. For example, replacing the pyrazole core with other five-membered heterocycles like imidazole, triazole, or thiazole (B1198619) can modulate potency, selectivity, and metabolic stability. acs.orgacs.org While these replacements can maintain a similar three-dimensional structure, the success of the strategy is highly dependent on the specific molecular target. acs.orgacs.org

| Original Scaffold Moiety | Potential Bioisosteric Replacement | Rationale and Potential Outcome | Reference |

|---|---|---|---|

| Pyrazole | Imidazole | Can retain similar 3D structure and biological activity, as seen in cannabinoid receptor antagonists. May alter metabolic stability. | acs.orgnih.gov |

| Pyrazole | Triazole | Considered a close isostere; however, in some cases, it has led to a loss of activity (e.g., anti-inflammatory agents). | acs.org |

| Pyrazole | Thiazole | Molecular shape and size are similar to pyrazole. Has been shown to be a successful bioisostere for pyrazole in cannabinoid receptor ligands. | researchgate.net |

| Amide Linker | Pyrazole | Pyrazole can act as a non-classical bioisostere for an amide group, helping to improve physicochemical properties. | nih.gov |

Scaffold Hopping: This is a more drastic approach that involves replacing the central core structure (the scaffold) with a topologically different one while preserving the orientation of key functional groups responsible for target binding. niper.gov.innih.gov The goal is to discover novel intellectual property, escape from known toxicity issues, or improve pharmacokinetic properties. niper.gov.in For pyrazol-4-ols, one might replace the pyrazole ring with a completely different heterocyclic system or even an acyclic core that mimics the spatial arrangement of the benzyl (B1604629) and hydroxyl groups. Computational tools are often used to design and screen virtual libraries of new scaffolds before synthesis. A successful scaffold hop can lead to a new chemical series with significantly improved properties. nih.govdundee.ac.uk

| Scaffold Hopping Strategy | Description | Application Example for Pyrazoles | Reference |

|---|---|---|---|

| Heterocycle Replacement (1° Hop) | Minor modifications like swapping carbon and heteroatoms in the core ring. | Swapping a pyrazole for a pyrazoline to alter receptor selectivity (e.g., from CB1 to CB2 receptors). | nih.govnih.gov |

| Ring Opening/Closure (2° Hop) | Manipulating the flexibility of a molecule by opening or closing ring structures to improve drug-like properties. | Converting a bicyclic pyrazole system to a more flexible monocyclic derivative to enhance solubility. | nih.gov |

| Topology-Based Hopping (4° Hop) | Designing a completely new chemical backbone that retains only the key pharmacophoric interactions of the original molecule. | Replacing the pyrazole core with a non-aromatic scaffold that positions the essential side chains in the same orientation for receptor binding. | nih.gov |

Multi-Targeted Ligand Design for Polypharmacology Studies (In Vitro)

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. benthamscience.com Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising therapeutic strategy. benthamscience.com Designing multi-target-directed ligands (MTDLs) from the pyrazol-4-ol scaffold could offer superior efficacy compared to single-target agents or combination therapies. nih.govacs.org

The design of MTDLs can follow several strategies:

Framework Combination: This involves merging the pharmacophores of two different known ligands into a single molecule. acs.org For example, the this compound scaffold could be combined with a pharmacophore known to inhibit a different, but pathologically relevant, target.

Scaffold-Based Design: A core scaffold, such as pyrazole, which is known to have affinity for a particular class of targets (e.g., kinases), can be systematically modified to gain affinity for additional targets. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-benzyl)-1H-pyrazol-4-ol, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or alkylation reactions. A validated approach involves reacting 3-chlorobenzyl chloride with a pyrazole precursor (e.g., 4-hydroxypyrazole) under basic conditions. For example, using potassium carbonate (K₂CO₃) in acetonitrile at reflux (80–100°C) for 3–5 hours achieves yields of ~82% . Key parameters include:

- Catalyst/Base : K₂CO₃ or KOH .

- Solvent : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity .

- Temperature : Reflux conditions (80–100°C) optimize reaction kinetics .

Table 1 : Comparative Synthesis Conditions

| Precursor | Base/Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxypyrazole | K₂CO₃ | Acetonitrile | 82% | |

| 3,5-Dimethylpyrazole | KOH | DMSO | 47–84% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for downfield aromatic protons (δ 7.4–9.3 ppm) and hydroxyl groups (δ ~6.0 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve hydrogen bonding networks and crystal packing. For example, weak C–H···O interactions stabilize the crystal lattice .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 386.12 for derivatives) .

Q. What in vitro assays evaluate the pharmacological potential of this compound?

- Methodological Answer :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Derivatives with 4-chlorophenyl groups show moderate activity .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) assess target engagement. Pyrazole derivatives often interact with ATP-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, Br) at the benzyl ring to enhance binding affinity. For example, 3-chloro substitution improves metabolic stability compared to 4-fluoro analogs .

- Pyrazole Modifications : Adding methyl groups at the 3- or 5-positions alters steric hindrance, impacting target selectivity .

Table 2 : SAR Trends in Pyrazole Derivatives

| Substituent | Biological Activity | Mechanism |

|---|---|---|

| 3-Cl-Benzyl | Anticancer (IC₅₀ ~10 µM) | Apoptosis induction |

| 4-F-Benzyl | Antimicrobial (MIC ~25 µg/mL) | Membrane disruption |

Q. What computational approaches predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Prioritize poses with hydrogen bonds to the pyrazole hydroxyl group .

- DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites for electrophilic substitution .

Q. What crystallography challenges arise, and how can SHELX utilities address them?

- Methodological Answer :

- Hydrogen Bonding Ambiguity : SHELXL refines disordered hydrogen atoms via riding models, ensuring accurate bond lengths (C–H = 0.93–0.97 Å) .

- Twinned Data : SHELXD resolves overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

Q. How should researchers reconcile discrepancies in synthetic yields or purity?

- Methodological Answer :

- Parameter Optimization : Adjust solvent polarity (e.g., switch from DMSO to DMF) to improve solubility of intermediates .

- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.